N-cyclohexylcyclohexanamine;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylcyclohexanamine;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a complex organic compound This compound is characterized by its unique structure, which includes a cyclohexylamine group, a dimethoxyphenyl group, and a butanoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps:
Formation of the cyclohexylamine group: This can be achieved through the reduction of cyclohexanone using reagents like lithium aluminum hydride (LiAlH4).
Introduction of the dimethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions using appropriate dimethoxybenzene derivatives.
Formation of the butanoic acid derivative: This can be synthesized through esterification reactions, followed by hydrolysis to yield the acid.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexylamine group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives.
Substitution: The aromatic dimethoxyphenyl group can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions on the aromatic ring can produce halogenated or nitrated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound could be studied for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, compounds with similar structures are often investigated for their pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry
Industrially, such compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine derivatives: These compounds share the cyclohexylamine group and may have similar chemical reactivity.
Dimethoxyphenyl derivatives: Compounds with the dimethoxyphenyl group may exhibit similar aromatic substitution reactions.
Butanoic acid derivatives: These compounds share the butanoic acid moiety and may undergo similar esterification or hydrolysis reactions.
Properties
Molecular Formula |
C29H48N2O6 |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H25NO6.C12H23N/c1-17(2,3)24-16(21)18-12(15(19)20)8-6-11-7-9-13(22-4)14(10-11)23-5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7,9-10,12H,6,8H2,1-5H3,(H,18,21)(H,19,20);11-13H,1-10H2 |
InChI Key |
OVFLZKJAFFWINJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)OC)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.